molecular formula C22H22S3 B12528266 5-(1-Benzothiophen-2-YL)-5'-hexyl-2,2'-bithiophene CAS No. 651348-84-4

5-(1-Benzothiophen-2-YL)-5'-hexyl-2,2'-bithiophene

Cat. No.: B12528266
CAS No.: 651348-84-4
M. Wt: 382.6 g/mol
InChI Key: IUKHOTXFWOZCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene typically involves the coupling of benzothiophene derivatives with bithiophene units. One common method is the Stille coupling reaction, which involves the use of organotin reagents and palladium catalysts. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as Suzuki-Miyaura coupling, which uses boronic acids and palladium catalysts. This method is favored for its efficiency and ability to produce high yields. The reaction is typically carried out in solvents like toluene or dimethylformamide (DMF) and requires a base such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzothiophen-2-YL)-5’-hexyl-2,2’-bithiophene is unique due to its extended conjugation and hexyl substitution, which can enhance its electronic properties and solubility. This makes it particularly suitable for applications in organic electronics and materials science.

Properties

CAS No.

651348-84-4

Molecular Formula

C22H22S3

Molecular Weight

382.6 g/mol

IUPAC Name

2-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-1-benzothiophene

InChI

InChI=1S/C22H22S3/c1-2-3-4-5-9-17-11-12-19(23-17)20-13-14-21(25-20)22-15-16-8-6-7-10-18(16)24-22/h6-8,10-15H,2-5,9H2,1H3

InChI Key

IUKHOTXFWOZCNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.